Arformoterol

Chiral resolution Enantiomeric purity Process chemistry

Arformoterol (CAS 67346-49-0) is the >99.90% chiral pure (R,R)-enantiomer of formoterol, the active isomer responsible for β2-AR agonism (Kd 2.9 nM) with 39-fold selectivity over β1-AR. Unlike racemic formoterol, this single-isomer eliminates the counter-therapeutic (S,S)-enantiomer activity that acts as an inverse agonist. As the API in FDA-approved Brovana® nebulized solution (15 mcg/2 mL), it is the only nebulized LABA indicated for twice-daily COPD maintenance, ideal for chiral reference standards, β2-AR binding assays, and comparative preclinical studies. Fast onset (3–13 min) and sustained 12-hour bronchodilation make it a superior benchmark for novel LABA development.

Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
CAS No. 67346-49-0
Cat. No. B195475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArformoterol
CAS67346-49-0
Synonyms3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis
Molecular FormulaC19H24N2O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
InChIInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
InChIKeyBPZSYCZIITTYBL-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.16e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Arformoterol (CAS 67346-49-0) Procurement Guide: Chiral Purity and Pharmacologic Differentiation of the (R,R)-Formoterol Enantiomer


Arformoterol (CAS 67346-49-0) is the (R,R)-enantiomer of the racemic beta-2 adrenergic receptor (β2-AR) agonist formoterol, classified as a long-acting beta-agonist (LABA) bronchodilator [1]. As the single active isomer of formoterol, arformoterol exhibits high binding affinity for the human β2 receptor (Kd 2.9 nM) with approximately 39-fold selectivity over the β1 receptor (Kd 113 nM) . This compound is the active pharmaceutical ingredient in the FDA-approved nebulized inhalation solution Brovana®, indicated for the long-term, twice-daily maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD) [2].

Arformoterol Procurement: Why Racemic Formoterol or Alternative LABAs Cannot Be Substituted Without Functional Consequence


Substitution of arformoterol with racemic formoterol or other LABAs is precluded by fundamental pharmacologic and clinical differences. Racemic formoterol contains four stereoisomers—(R,R), (S,S), (R,S), and (S,R)—only one of which, arformoterol, is the active bronchodilator [1]. The (S,S)-enantiomer acts as an inverse agonist at the β2 receptor and has approximately 1,000-fold lower potency (Kd 3,100 nM vs. 2.9 nM), potentially introducing counter-therapeutic pharmacologic activity absent in the pure arformoterol formulation . Unlike racemic formoterol dry powder inhaler (DPI) formulations, arformoterol is specifically formulated as a nebulized inhalation solution (15 mcg/2 mL), a critical distinction for patients with low inspiratory flow rates or those unable to use handheld inhaler devices effectively [2]. Furthermore, arformoterol demonstrates a significantly faster onset of bronchodilation (median 3–13 minutes) compared to salmeterol (142 minutes), rendering cross-class substitution clinically consequential [3].

Arformoterol Quantitative Evidence: Head-to-Head Comparative Data Against Racemic Formoterol and Salmeterol for Scientific Selection


Chiral Purity and Enantiomeric Differentiation: >99.90% (R,R)-Arformoterol vs. Racemic Formoterol Mixture

Arformoterol is the isolated (R,R)-enantiomer of formoterol, manufactured to >99.90% chiral purity, whereas racemic formoterol is a mixture containing four stereoisomers—(R,R), (S,S), (R,S), and (S,R)—with the inactive (S,S)-enantiomer exhibiting approximately 1,000-fold lower β2 receptor binding affinity [1]. The (S,S)-enantiomer acts as an inverse agonist, potentially antagonizing β2 receptor activation, whereas arformoterol is a full or nearly full agonist .

Chiral resolution Enantiomeric purity Process chemistry

Receptor Binding Affinity: Arformoterol (Kd 2.9 nM) vs. Racemic Formoterol (Kd 5.2 nM) and (S,S)-Enantiomer (Kd 3,100 nM)

Arformoterol demonstrates two-fold greater potency than racemic formoterol at the human β2-adrenergic receptor, with a binding dissociation constant (Kd) of 2.9 nM compared to 5.2 nM for the racemic mixture . The (S,S)-enantiomer present in racemic formoterol exhibits a Kd of 3,100 nM, rendering it approximately 1,000 times less potent as a β2 ligand than arformoterol . Arformoterol also displays approximately 39-fold selectivity for β2-AR (Kd 2.9 nM) over β1-AR (Kd 113 nM) .

β2-adrenergic receptor Binding affinity Receptor pharmacology

Pharmacokinetic and Pharmacodynamic Equivalence: Nebulized Arformoterol 15 μg vs. Racemic Formoterol DPI 12 μg (Containing 6 μg Active Enantiomer)

In a 14-day randomized, three-way crossover study in 39 subjects with COPD (mean FEV1 1.4 L, 44.4% predicted), steady-state exposure to (R,R)-formoterol was similar for nebulized arformoterol 15 μg twice daily and racemic formoterol DPI 12 μg twice daily: Cmax 6.5 pg/mL vs. 6.2 pg/mL (geometric mean ratio 0.91; 90% CI 0.76–1.09); AUC0-τ 56.5 pg·h/mL vs. 46.3 pg·h/mL (GMR 1.16; 90% CI 1.00–1.35) [1]. Trough FEV1 increased by 19.1% (arformoterol 15 μg), 16.0% (formoterol 12 μg), and 18.2% (formoterol 24 μg) [1]. No chiral interconversion to (S,S)-formoterol was detected following arformoterol administration [2].

Pharmacokinetics Pharmacodynamics COPD Inhalation drug delivery

Long-Term Pulmonary Function Efficacy: Arformoterol 15 μg BID vs. Racemic Formoterol 12 μg BID Over 6 Months in COPD

In a 6-month multicenter, randomized, double-blind, double-dummy trial of 443 COPD subjects (mean FEV1 1.21 L, ~41.0% predicted), arformoterol 15 μg twice daily demonstrated numerically greater improvements in pulmonary function parameters compared to racemic formoterol 12 μg twice daily [1]. At 6 months, mean change from baseline in peak FEV1 was 0.30 L (arformoterol 15 μg) vs. 0.26 L (formoterol 12 μg); 24-hour trough FEV1 improved by 0.10 L vs. 0.09 L; and inspiratory capacity increased by 0.20 L vs. 0.23 L [1]. All treatment arms showed maintained improvement without apparent tolerance development [2].

COPD FEV1 Long-term efficacy Bronchodilation

Adverse Event Profile: Arformoterol vs. Racemic Formoterol in 6-Month COPD Trial

In a 6-month comparative safety trial (n=443 COPD subjects), adverse event profiles were similar between arformoterol and racemic formoterol, with no significant differences in overall tolerability [1]. The proportion of subjects with any post-treatment adverse event was 67.8% for arformoterol 15 μg BID, 76.2% for arformoterol 25 μg BID, and 66.7% for racemic formoterol 12 μg BID [1]. COPD exacerbation rates were 32.2% (arformoterol 15 μg), 30.6% (arformoterol 25 μg), and 22.4% (formoterol 12 μg) [1]. A separate review noted that β-adrenergic adverse effects with arformoterol are infrequent and numerically lower than with formoterol, with cardiovascular side effect incidence (arrhythmia, ischemia) similar to placebo [2].

Drug safety Adverse events COPD β-agonist tolerability

Onset of Bronchodilation: Arformoterol vs. Salmeterol in COPD

Arformoterol demonstrates a significantly faster onset of bronchodilation compared to salmeterol in patients with COPD. In a 12-week randomized trial, median time to response (defined as ≥10% increase in FEV1 from pre-dose) was 3–13 minutes for arformoterol versus 142 minutes for salmeterol [1]. After 12 weeks of treatment, 78–87% of arformoterol subjects achieved ≥10% increases in FEV1 from pre-dose, compared to 56% of salmeterol-treated subjects and 44% of placebo-treated subjects [1].

Bronchodilation onset COPD LABA Pulmonary function

Arformoterol Best Research and Industrial Application Scenarios: COPD Maintenance Therapy and Chiral Drug Development


Nebulized Maintenance Bronchodilator Therapy in COPD Patients Unable to Use Dry Powder Inhalers

Arformoterol inhalation solution (15 mcg/2 mL) is the only FDA-approved nebulized long-acting beta-agonist indicated for twice-daily maintenance treatment of bronchoconstriction in COPD [1]. This formulation is particularly suited for patients with low inspiratory flow rates, severe dyspnea, or cognitive/motor impairments that preclude effective use of dry powder inhaler (DPI) or metered-dose inhaler (MDI) devices. Clinical trials demonstrate that nebulized arformoterol 15 μg BID produces significant and sustained improvements in airway function compared to placebo [2], with rapid onset of bronchodilation (median 3–13 minutes) [3] and maintained efficacy over 12-hour dosing intervals [4].

Chiral Reference Standard for Enantiomeric Purity in β2-Agonist Analytical Development

Arformoterol (>99.90% chiral pure (R,R)-enantiomer) serves as an authoritative reference standard for chiral chromatographic method development, enantiomeric impurity profiling, and quality control of racemic formoterol formulations [1]. The compound's well-characterized stereochemistry and high purity make it suitable for use as a chiral reference material in pharmaceutical analytical laboratories developing or validating chiral separation methods for β2-agonists. Industrial-scale manufacturing processes have been optimized to consistently achieve this high level of chiral purity through classical resolution techniques [2].

Comparator Compound in LABA Preclinical and Clinical Pharmacology Studies

Arformoterol represents an ideal comparator compound for preclinical and clinical investigations of novel long-acting β2-agonists or β2-AR-targeted therapeutics due to its well-documented receptor pharmacology [1]. With a precisely characterized β2-AR binding affinity (Kd 2.9 nM) and established β2/β1 selectivity profile (39-fold) [2], arformoterol provides a reproducible benchmark for evaluating receptor binding kinetics, functional cAMP accumulation assays, and ex vivo bronchodilation studies in human bronchial tissue. Its single-isomer composition eliminates the confounding variable of mixed stereoisomer pharmacology present in racemic comparators [3].

Nebulized LABA in COPD Clinical Trial Design and Comparative Effectiveness Research

Arformoterol's unique profile as a nebulized LABA with rapid onset (3–13 minutes) and sustained 12-hour bronchodilation [1] makes it a valuable intervention arm in COPD clinical trials evaluating nebulized vs. DPI delivery systems, combination therapy regimens, or health outcomes in patients with device-handling limitations. The compound has been studied in head-to-head trials against racemic formoterol DPI [2] and salmeterol [3], providing a robust evidence base for comparative effectiveness research. Its safety profile—with cardiovascular adverse event incidence similar to placebo [4]—supports its use in long-term safety studies.

Technical Documentation Hub

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